REACTION_SMILES
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[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[Cl:1][c:2]1[c:3]([CH3:9])[cH:4][cH:5][c:6]([NH2:8])[n:7]1.[Cl:34][CH2:35][Cl:36].[F:17][C:18]1([F:33])[O:19][c:20]2[c:21]([cH:23][cH:24][c:25]([C:27]3([C:30](=[O:31])[Cl:32])[CH2:28][CH2:29]3)[cH:26]2)[O:22]1>>[Cl:1][c:2]1[c:3]([CH3:9])[cH:4][cH:5][c:6]([NH:8][C:30]([C:27]2([c:25]3[cH:24][cH:23][c:21]4[c:20]([cH:26]3)[O:19][C:18]([F:17])([F:33])[O:22]4)[CH2:28][CH2:29]2)=[O:31])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1(c2ccc3c(c2)OC(F)(F)O3)CC1
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)C2(c3ccc4c(c3)OC(F)(F)O4)CC2)nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |